3-(4-Bromophenyl)-1,2-propanediol
Description
3-(4-Bromophenyl)-1,2-propanediol is a diol derivative featuring a brominated aromatic ring attached to a propane-1,2-diol backbone. The bromophenyl group confers distinct electronic and steric characteristics, influencing solubility, reactivity, and biological interactions. Compounds like (2S,3R)-3-(4-Bromophenyl)-3-(2-ethoxyphenoxy)-1,2-propanediol () highlight the impact of additional substituents (e.g., ethoxyphenoxy groups) on stereochemistry and molecular complexity .
Properties
CAS No. |
61396-72-3 |
|---|---|
Molecular Formula |
C9H11BrO2 |
Molecular Weight |
231.09 g/mol |
IUPAC Name |
3-(4-bromophenyl)propane-1,2-diol |
InChI |
InChI=1S/C9H11BrO2/c10-8-3-1-7(2-4-8)5-9(12)6-11/h1-4,9,11-12H,5-6H2 |
InChI Key |
DRTMEBRUKSUOCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key analogs of 3-(4-Bromophenyl)-1,2-propanediol include halogenated, alkoxy-substituted, and plant-derived diols. Below is a comparative analysis:
Table 1: Structural and Physical Properties of Selected 1,2-Propanediol Derivatives
*Calculated based on analogous compounds.
Key Observations:
- Halogen Effects : Replacing bromine in this compound with chlorine (as in Chlorphenesin) reduces molecular weight and alters lipophilicity, impacting biological activity and toxicity profiles .
- Alkoxy vs. Aryl Groups: Methoxyphenoxy substituents (e.g., Guaifenesin) enhance water solubility compared to bromophenyl groups, making them suitable for pharmaceutical formulations .
Physicochemical Properties
- Dipole Moments : The dipole moment of 1,2-propanediol derivatives correlates with substituent electronegativity. For example, glycerol (2.6 D) and 1,2-propanediol (2.3 D) exhibit lower dipole moments than acetol (~2.9 D), suggesting that bromophenyl substitution may increase polarity due to the electron-withdrawing bromine atom .
- Solubility and Hydrophilicity : 1,2-Propanediol derivatives with hydrophilic groups (e.g., −OH, −OCH3) exhibit higher water solubility, whereas bromophenyl groups may reduce solubility, favoring organic solvents .
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